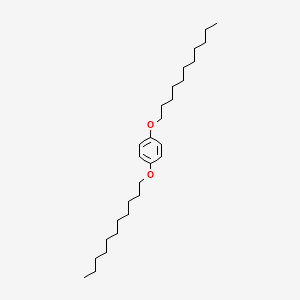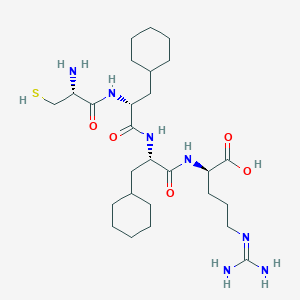![molecular formula C28H26 B14191161 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene CAS No. 919341-62-1](/img/structure/B14191161.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]oct-1-ene core with a 2,2-diphenylethenyl and a phenyl group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and high efficiency
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and diphenylethenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Eosin Y as a photocatalyst under visible light conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity.
Spirocyclic oxindoles: Investigated for their medicinal chemistry applications.
Uniqueness: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene stands out due to its unique spirocyclic structure, which imparts significant rigidity and three-dimensionality. This structural uniqueness makes it particularly valuable in applications requiring specific spatial configurations and stability.
Eigenschaften
CAS-Nummer |
919341-62-1 |
|---|---|
Molekularformel |
C28H26 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C28H26/c1-5-13-22(14-6-1)25(23-15-7-2-8-16-23)21-26-27(24-17-9-3-10-18-24)28(26)19-11-4-12-20-28/h1-3,5-10,13-18,21H,4,11-12,19-20H2 |
InChI-Schlüssel |
HTKOZEMOHBGIKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)

